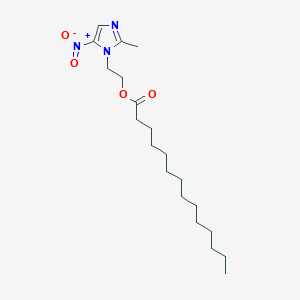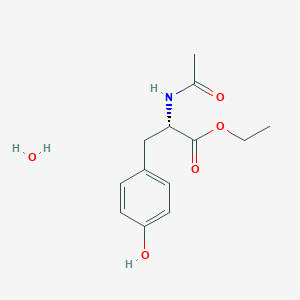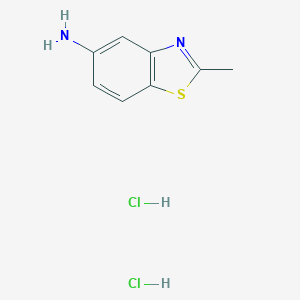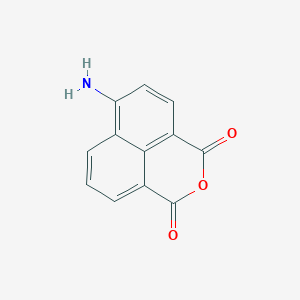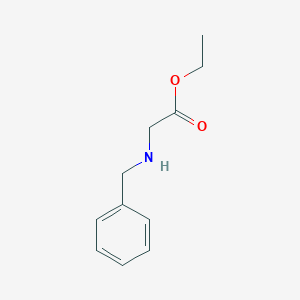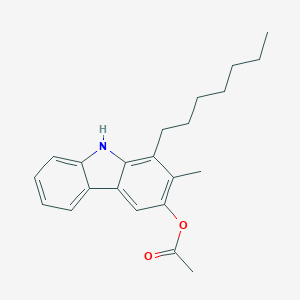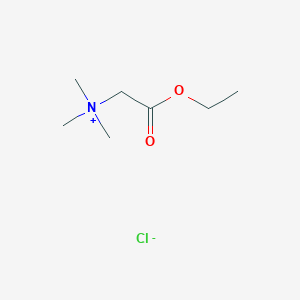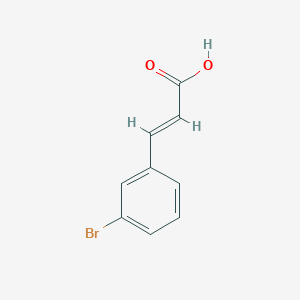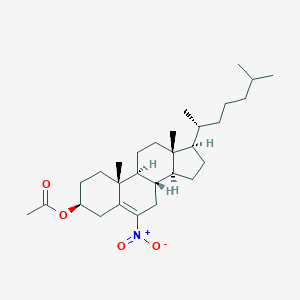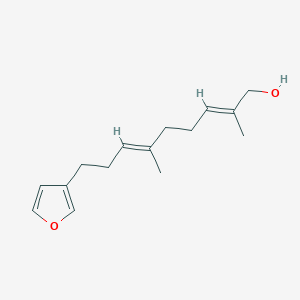
Diphenyliodonium
Übersicht
Beschreibung
Diphenyliodonium is a hypervalent iodine compound characterized by the presence of two phenyl groups attached to an iodine atom. This compound is known for its high reactivity and is widely used in organic synthesis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds. This compound salts are valuable reagents due to their ability to act as electrophilic arylating agents.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Diphenyliodonium salts can be synthesized through various methods. One common approach involves the reaction of iodobenzene with benzene in the presence of an oxidizing agent such as peracetic acid or hydrogen peroxide. The reaction typically occurs under mild conditions, yielding this compound salts with high purity .
Industrial Production Methods: In industrial settings, this compound salts are produced using scalable electrochemical methods. This involves the anodic oxidation of iodobiaryls and iodoarene/arene mixtures in a simple undivided electrolysis cell. The process is efficient and generates minimal chemical waste .
Analyse Chemischer Reaktionen
Types of Reactions: Diphenyliodonium salts undergo various types of reactions, including:
Substitution Reactions: These salts are commonly used in electrophilic aromatic substitution reactions, where they transfer a phenyl group to an aromatic substrate.
Oxidation Reactions: this compound salts can act as oxidizing agents in certain reactions.
Coupling Reactions: They are used in palladium-catalyzed cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Palladium Acetate (Pd(OAc)2): Used as a catalyst in cross-coupling reactions.
Tetrahydrofuran (THF): Common solvent for these reactions.
Benzoquinone (BQ), Phenyl Acetate (Ph(OAc)2), and Copper Acetate (Cu(OAc)2): Oxidants used in various reactions.
Major Products:
Phenylated Heteroaromatic Compounds: Formed through the reaction of this compound salts with heteroaromatic compounds.
Aryl Alkenes and Alkynes: Products of cross-coupling reactions.
Wissenschaftliche Forschungsanwendungen
Diphenyliodonium salts have a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of diphenyliodonium salts involves the generation of reactive intermediates through electron transfer processes. When exposed to light or heat, these salts decompose to produce phenyl radicals or cations, which then participate in various chemical reactions. The molecular targets and pathways involved include the activation of aromatic substrates and the formation of new carbon-carbon or carbon-heteroatom bonds .
Vergleich Mit ähnlichen Verbindungen
Diphenylchloronium: Similar in structure but contains chlorine instead of iodine.
Diphenylbromonium: Contains bromine instead of iodine.
Diphenylsulfonium: Contains sulfur instead of iodine.
Comparison: Diphenyliodonium salts are unique due to their higher reactivity and ability to participate in a broader range of reactions compared to their chloronium, bromonium, and sulfonium counterparts. The iodine atom in this compound salts provides greater stability to the reactive intermediates, making them more versatile in synthetic applications .
Eigenschaften
IUPAC Name |
diphenyliodanium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10I/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h1-10H/q+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZLBDYMWFAHSOQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)[I+]C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10I+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
1483-72-3 (chloride), 1483-73-4 (bromide), 2217-79-0 (iodide), 49723-69-5 (sulfate[1:1]), 58109-40-3 (hexafluorophosphate), 62613-15-4 (hexafluoroarsenate), 6293-66-9 (tosylate), 722-56-5 (nitrate) | |
| Record name | Diphenyliodonium | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010182840 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID60144196 | |
| Record name | Diphenyliodonium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60144196 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10182-84-0 | |
| Record name | Diphenyliodonium | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010182840 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Diphenyliodonium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60144196 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
